molecular formula C11H12N2O2 B12630074 (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 919110-47-7

(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No.: B12630074
CAS No.: 919110-47-7
M. Wt: 204.22 g/mol
InChI Key: DTFVKBAUQDYUHC-JTQLQIEISA-N
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Description

(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes an oxadiazine ring fused with a phenyl group and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazine products.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups, leading to substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized oxadiazine derivatives.

    Reduction: Reduced oxadiazine products.

    Substitution: Halogenated or nitro-substituted oxadiazine derivatives.

Scientific Research Applications

(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a methyl group instead of an ethyl group.

    (6S)-2-Ethyl-6-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a chlorophenyl group instead of a phenyl group.

    (6S)-2-Ethyl-6-(4-nitrophenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a nitrophenyl group instead of a phenyl group.

Uniqueness: (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the ethyl and phenyl groups influences its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

919110-47-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(6S)-2-ethyl-6-phenyl-4H-1,3,4-oxadiazin-5-one

InChI

InChI=1S/C11H12N2O2/c1-2-9-12-13-11(14)10(15-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

DTFVKBAUQDYUHC-JTQLQIEISA-N

Isomeric SMILES

CCC1=NNC(=O)[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CCC1=NNC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

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